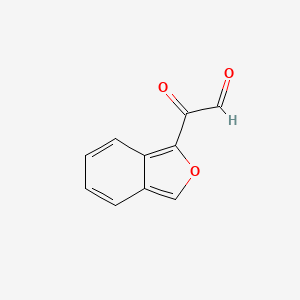
2-(2-Benzofuran-1-yl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzofuranglyoxylaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. It is a yellow crystalline solid that has been studied for its potential biological and industrial applications. The compound is known for its unique structure, which includes a benzofuran ring fused with an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranglyoxylaldehyde typically involves the construction of the benzofuran ring followed by the introduction of the glyoxylaldehyde group. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of 2-Benzofuranglyoxylaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of efficient synthesis, purification, and quality control to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzofuranglyoxylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of 2-Benzofurancarboxylic acid.
Reduction: Formation of 2-Benzofuranmethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Benzofuranglyoxylaldehyde involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or activating specific enzymes and receptors. For example, benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects by targeting specific cellular pathways .
Comparación Con Compuestos Similares
Benzofuran: The parent compound with a simpler structure.
2-Benzofuranmethanol: A reduced form with an alcohol group.
2-Benzofurancarboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness: 2-Benzofuranglyoxylaldehyde is unique due to the presence of both the benzofuran ring and the glyoxylaldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H6O3 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
2-(2-benzofuran-1-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O3/c11-5-9(12)10-8-4-2-1-3-7(8)6-13-10/h1-6H |
Clave InChI |
UXUDUJINXGWUPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=COC(=C2C=C1)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



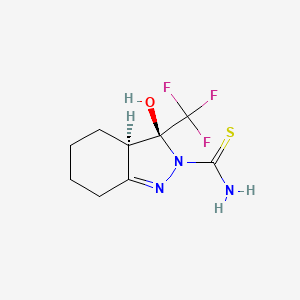
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)

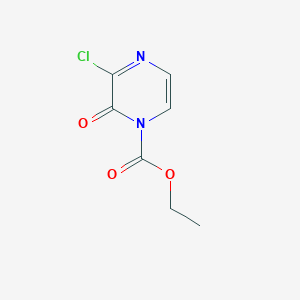
![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
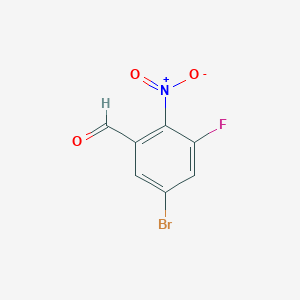

![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
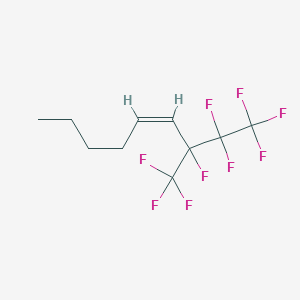
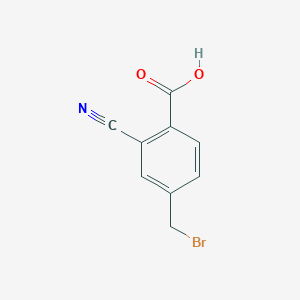
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)

